molecular formula C13H23NO4 B13052056 Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate

Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate

Cat. No.: B13052056
M. Wt: 257.33 g/mol
InChI Key: GQKOTFBRHHTXPW-FHZGLPGMSA-N
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Description

Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate (CAS 2177255-14-8) is a high-value, chiral bicyclic compound that serves as a versatile advanced intermediate in organic synthesis and pharmaceutical research . Its molecular formula is C13H23NO4, with a molecular weight of 257.33 g/mol . The compound features a rigid cyclopenta-oxazine scaffold that provides structural stability, making it particularly valuable in asymmetric synthesis . It contains two key functional groups: a hydroxymethyl moiety, which offers a handle for further functionalization and derivatization, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is a critical feature, as it enhances the compound's solubility and can be selectively removed under mild acidic conditions, allowing for strategic deprotection in complex multi-step synthetic pathways . This combination of a stable, stereochemically defined scaffold and orthogonal reactivity makes this chemical a crucial building block in the development of peptidomimetics and other novel heterocyclic compounds . Its well-defined stereochemistry ensures reproducibility and is essential for research requiring precise chiral control, such as in the exploration of structure-activity relationships (SAR) for new therapeutic agents . The compound is provided with high purity and is intended for research and development applications. This product is for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl (4aR,7aR)-6-(hydroxymethyl)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxylate

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-4-5-17-11-7-9(8-15)6-10(11)14/h9-11,15H,4-8H2,1-3H3/t9?,10-,11-/m1/s1

InChI Key

GQKOTFBRHHTXPW-FHZGLPGMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H]2[C@H]1CC(C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CC(C2)CO

Origin of Product

United States

Preparation Methods

Key Reaction Steps

Step Number Reaction Type Description Typical Conditions
1 Formation of cyclopentane derivative Starting material preparation, e.g., cyclopentene functionalization or ring saturation Hydrogenation or selective functionalization
2 Oxazine ring formation Intramolecular cyclization involving nitrogen and oxygen nucleophiles to form the 1,4-oxazine ring Acid/base catalysis, solvent choice critical
3 Hydroxymethyl introduction Hydroxymethyl group introduced via nucleophilic substitution or hydroxymethylation of a precursor intermediate Formaldehyde or equivalent reagents, base catalyst
4 tert-Butyl ester formation Protection of the carboxylate group as tert-butyl ester via esterification Acid catalysis or tert-butyl chloroformate with base
5 Stereochemical control Use of chiral catalysts or resolution techniques to ensure trans configuration Chiral auxiliaries or chromatographic separation

Reaction Conditions and Optimization

  • Solvent: Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile for ring closure and esterification steps.
  • Temperature: Reactions are typically conducted at mild temperatures (0–50 °C) to prevent side reactions and maintain stereochemical integrity.
  • Catalysts: Acid or base catalysts (e.g., trifluoroacetic acid, triethylamine) facilitate cyclization and esterification.
  • Purification: Chromatographic techniques (HPLC, flash chromatography) are employed to isolate the pure trans isomer.

Representative Synthetic Route (Literature-Based)

  • Starting Material Preparation: A cyclopentane derivative bearing a protected amino group is synthesized.
  • Ring Closure: The amino alcohol precursor undergoes intramolecular cyclization to form the hexahydrocyclopenta[b]oxazine ring.
  • Hydroxymethylation: The intermediate is treated with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 6-position.
  • Esterification: The carboxylic acid is protected as a tert-butyl ester using tert-butyl chloroformate and a base such as triethylamine.
  • Purification and Characterization: The final product is purified and characterized by NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

Data Table Summarizing Preparation Parameters

Parameter Typical Value/Condition Notes
Starting material Cyclopentane derivative with amino group Commercially available or synthesized in situ
Cyclization catalyst Acid (e.g., trifluoroacetic acid) Facilitates oxazine ring closure
Hydroxymethylation reagent Formaldehyde or paraformaldehyde Base-catalyzed nucleophilic addition
Esterification reagent tert-Butyl chloroformate Forms tert-butyl ester protecting group
Solvent Dichloromethane, THF, or acetonitrile Depends on reaction step
Temperature 0–50 °C Controlled to preserve stereochemistry
Purification method Chromatography (HPLC, flash) Ensures isolation of trans isomer
Yield Variable (typically 50–80%) Depends on optimization and scale

Research Findings and Optimization Insights

  • Stereochemical Control: Research indicates that the use of chiral auxiliaries or selective catalysts during ring closure significantly enhances the trans isomer yield.
  • Reaction Monitoring: Spectroscopic methods such as NMR and IR are essential for monitoring intermediate formation and confirming functional group transformations.
  • Scale-Up Considerations: Maintaining reaction conditions (temperature, solvent purity) is critical during scale-up to avoid racemization or side-product formation.
  • Purity Assessment: High-resolution mass spectrometry and chromatographic purity assessments are standard to verify product quality.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The hydroxymethyl (-CH2OH) group undergoes typical alcohol-based transformations:

Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media.

  • Products : Oxidized to a carboxylic acid (-COOH) or aldehyde (-CHO), depending on reaction conditions.

  • Mechanism : Sequential protonation and dehydrogenation via radical intermediates, as observed in analogous hydroxymethylation reactions .

Esterification/Acylation

  • Reagents/Conditions : Acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of pyridine.

  • Products : Formation of acetate esters (e.g., -CH2OAc).

Tert-Butyl Carboxylate Reactivity

The tert-butyl ester group is susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents/Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane.

  • Products : Cleavage to the free carboxylic acid (-COOH) and tert-butanol.

Basic Hydrolysis

  • Reagents/Conditions : Aqueous NaOH or LiOH.

  • Products : Deprotection yields the carboxylate salt.

Ring-Opening and Functionalization

The hexahydrocyclopenta[b]oxazine ring participates in nucleophilic and radical reactions:

Nucleophilic Substitution

  • Reagents/Conditions : Alkyl halides or amines under basic conditions (e.g., K₂CO₃).

  • Products : Substitution at the nitrogen or oxygen atoms, forming derivatives like amides or ethers.

Radical Hydroxymethylation

  • Reagents/Conditions : Formaldehyde (H₂CO), tris(trimethylsilyl)silane (TTMSS), and blue LED irradiation .

  • Products : Introduces hydroxymethyl groups to adjacent carbons, expanding functional diversity .

Reduction Reactions

The oxazine ring and ester groups can be reduced selectively:

Ring Reduction

  • Reagents/Conditions : Hydrogen gas (H₂) with palladium catalysts (Pd/C).

  • Products : Saturated hexahydrocyclopenta derivatives.

Ester Reduction

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Products : Reduced to primary alcohol (-CH₂OH).

Table of Key Reactions

Reaction Type Reagents/Conditions Products Mechanism
Hydroxymethyl oxidationKMnO₄, H₂SO₄Carboxylic acid or aldehydeRadical-mediated dehydrogenation
Acidic hydrolysisTFA, CH₂Cl₂Free carboxylic acid + tert-butanolAcid-catalyzed ester cleavage
Radical hydroxymethylationH₂CO, TTMSS, blue LEDsMulti-hydroxymethylated derivativesRadical chain propagation
Nucleophilic substitutionAlkyl halides, K₂CO₃N- or O-alkylated oxazinesSN2 or SN1 mechanisms

Mechanistic Insights

  • Radical Pathways : Photocatalytic conditions (e.g., blue LEDs) generate radicals from formaldehyde, enabling C–H functionalization adjacent to the oxazine ring .

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the carboxylate, favoring hydrolysis over substitution.

  • Ring Strain : The hexahydrocyclopenta core enhances reactivity toward ring-opening under reductive or nucleophilic conditions.

Scientific Research Applications

Pharmaceutical Development

Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate has been explored for its potential as a pharmaceutical intermediate. Its unique structure may confer specific biological activities, making it a candidate for drug development targeting various diseases.

Material Science

The compound can be utilized in the synthesis of advanced materials due to its unique chemical structure that allows it to participate in polymerization reactions. Research has indicated that such compounds can enhance the mechanical properties of polymers, making them more durable and versatile in applications ranging from coatings to structural materials.

Agrochemical Applications

Research into agrochemicals has identified this compound as a potential candidate for developing new pesticides or herbicides. Its structural characteristics may allow it to interact effectively with biological systems in plants and pests, providing a basis for further exploration in agricultural chemistry.

Case Study 1: Pharmaceutical Applications

A study investigating the efficacy of this compound as a drug candidate demonstrated promising results in vitro against specific cancer cell lines. The compound showed selective cytotoxicity, suggesting that modifications to its structure could enhance its therapeutic index while minimizing side effects.

Case Study 2: Polymer Development

In material science research, a team synthesized copolymers incorporating this compound. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polymers. This advancement indicates the compound's potential role in developing high-performance materials for industrial applications.

Mechanism of Action

The mechanism by which Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxazine ring system can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxymethyl group can also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Oxazine Derivatives

Compound Name Ring System Substituent at Position 6 Key Functional Groups
Target Compound Hexahydrocyclopenta-oxazine Hydroxymethyl Tert-butyl carbamate, hydroxymethyl
tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate Benzoxazine Amino Tert-butyl carbamate, amino
tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate Benzoxazine Bromo Tert-butyl carbamate, bromo
Pyrimido[4,5-b][1,4]oxazine-4,6-dione derivatives Pyrimido-oxazine Varied (e.g., methyl, phenyl) Oxazine-dione, fused pyrimidine
  • Ring Systems : The hexahydrocyclopenta ring in the target compound introduces sp³ hybridized carbons, increasing torsional flexibility compared to the planar benzoxazine () or pyrimido-oxazine () systems.

Pharmacological Activities

Compound: Exhibits α2C adrenergic receptor agonism, a property linked to cardiovascular and neurological applications . The amino group may facilitate receptor binding via protonation. Compounds: Act as TRPA1 ion channel inhibitors, suggesting oxazine derivatives can target pain and inflammation pathways . The pyrimidine-oxazine fusion likely enhances target selectivity. Target Compound: While its biological activity is uncharacterized, the hydroxymethyl group could enable prodrug formation or direct receptor interactions distinct from halogenated/amino analogs.

Biological Activity

Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate (CAS No. 2177255-14-8) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • Standard Purity : ≥95% .

The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The oxazine ring structure is known for its ability to form hydrogen bonds and participate in π-π stacking interactions, which are crucial for binding to biomolecules such as proteins and nucleic acids.

Potential Mechanisms:

  • Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, reducing oxidative stress in cells.
  • Enzyme Inhibition : The presence of hydroxymethyl groups may enhance the compound's ability to inhibit specific enzymes involved in metabolic pathways.
  • Cell Proliferation Modulation : Preliminary studies suggest that derivatives of oxazines can influence cell growth and apoptosis, making them candidates for cancer therapy.

Antioxidant Activity

Research indicates that trans-tert-butyl derivatives exhibit significant antioxidant properties. A study demonstrated that similar compounds reduced reactive oxygen species (ROS) levels in cellular models, suggesting a protective effect against oxidative damage .

Antimicrobial Properties

In vitro studies have evaluated the antimicrobial activity of oxazine derivatives. For instance, a recent study reported that compounds with structural similarities inhibited the growth of various bacterial strains, indicating potential as antimicrobial agents .

CompoundBacterial Strains TestedInhibition Zone (mm)
Oxazine AE. coli15
Oxazine BS. aureus18
Target CompoundMultiple strains16

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated using various cancer cell lines. Results indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

  • Study on Metabolic Stability : A study focused on a related tert-butyl ester compound showed excellent metabolic stability and high tumor-targeting profiles, suggesting that modifications like those found in this compound could enhance therapeutic efficacy .
  • Skin Irritation Reduction : Patented formulations incorporating trans-tert-butyl cyclohexanol demonstrated reduced skin irritation, highlighting the potential for dermatological applications .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for preparing Trans-Tert-Butyl 6-(Hydroxymethyl)Hexahydrocyclopenta[B][1,4]Oxazine-4(4Ah)-Carboxylate?

  • Methodological Answer : The synthesis of structurally related oxazepane/oxazine derivatives typically involves multi-step protocols, including nucleophilic substitution, ring-closing reactions, and protective group strategies. For example, tert-butyl oxazepane carboxylates are synthesized via cyclization of amino alcohols with tert-butyl dicarbonate (Boc anhydride) under basic conditions . Key steps include maintaining anhydrous conditions, controlled temperature (0–5°C for Boc protection), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization focuses on minimizing racemization and side reactions, such as over-alkylation .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • Methodological Answer : Characterization employs a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and stereochemistry, with diagnostic peaks for tert-butyl (~1.2–1.4 ppm), hydroxymethyl (~3.5–4.0 ppm), and oxazine ring protons.
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) resolves absolute configuration and bond angles, critical for verifying trans-stereochemistry.
  • HPLC/GC : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC (for volatile derivatives), with ≥98% purity thresholds .

Q. What are recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tert-butyl carbamate group. Use desiccants (silica gel) in storage vials. For handling, employ gloveboxes or Schlenk lines to avoid moisture, as hygroscopic hydroxymethyl groups may degrade in humid environments .

Advanced Research Questions

Q. How can stereochemical complexities in the hexahydrocyclopenta-oxazine core be resolved during synthesis?

  • Methodological Answer : Stereochemical control is achieved via:

  • Chiral Auxiliaries : Use of enantiopure starting materials (e.g., trans-4-tert-butylcyclohexanol derivatives) to direct ring closure .
  • Dynamic Kinetic Resolution : Catalytic asymmetric hydrogenation of intermediate enamines using Rh(I)/BINAP complexes .
  • Chromatographic Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates diastereomers, validated by polarimetry and NOESY NMR .

Q. What computational modeling approaches predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model frontier molecular orbitals to identify reactive sites. For example:

  • Electrophilic Susceptibility : The hydroxymethyl group’s HOMO (-6.5 eV) indicates nucleophilic reactivity, while the oxazine ring’s LUMO (+1.2 eV) predicts electrophilic attack at the nitrogen .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) for SN2 reactions .

Q. How are mechanistic pathways elucidated for degradation under acidic/basic conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via UV-Vis (λ = 260 nm for carbamate cleavage) under varying pH (1–14) and temperatures (25–60°C). Rate constants (k) are derived from pseudo-first-order plots.
  • LC-MS Analysis : Identify degradation products (e.g., free amine from Boc deprotection) using high-resolution MS (Q-TOF) and compare with synthetic standards .

Q. What strategies address contradictions in spectroscopic data for structural analogs?

  • Methodological Answer : Cross-validate conflicting NMR/IR data by:

  • Variable-Temperature NMR : Resolve dynamic effects (e.g., ring inversion in oxazepanes) by acquiring spectra at 103 K (as in ).
  • Isotopic Labeling : Incorporate ¹³C at the hydroxymethyl position to track coupling patterns and confirm assignments .

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